molecular formula C17H11Br2N B11829507 2-(3',5'-Dibromo-[1,1'-biphenyl]-3-yl)pyridine

2-(3',5'-Dibromo-[1,1'-biphenyl]-3-yl)pyridine

Cat. No.: B11829507
M. Wt: 389.1 g/mol
InChI Key: WKFOWDQVQOTVKR-UHFFFAOYSA-N
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Description

2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two bromine atoms attached to the biphenyl structure and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine typically involves the bromination of biphenyl derivatives followed by coupling reactions with pyridine. One common method involves the lithiation of 3,5-dibromopyridine with lithium diisopropylamide, followed by reaction with electrophiles to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium ethylate and other nucleophiles.

    Coupling Reactions: Palladium catalysts are often used in cross-coupling reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and pyridine ring play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine is unique due to its biphenyl structure combined with a pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H11Br2N

Molecular Weight

389.1 g/mol

IUPAC Name

2-[3-(3,5-dibromophenyl)phenyl]pyridine

InChI

InChI=1S/C17H11Br2N/c18-15-9-14(10-16(19)11-15)12-4-3-5-13(8-12)17-6-1-2-7-20-17/h1-11H

InChI Key

WKFOWDQVQOTVKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC(=CC(=C3)Br)Br

Origin of Product

United States

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